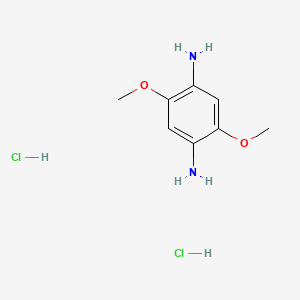

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride

Description

Properties

IUPAC Name |

2,5-dimethoxybenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(10)8(12-2)4-5(7)9;;/h3-4H,9-10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXCPRMLAOQWHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. This reaction is carried out in a high-pressure reactor equipped with a gas dispersion stirrer and cooling coils. The reaction mixture includes 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, 400 milliliters of glacial acetic acid, 41 grams (approximately 0.5 moles) of sodium acetate, about 7.0 grams of 10% palladium on carbon (Pd/C), and 100 milliliters of water. Hydrogen gas is introduced into the sealed reactor to achieve a pressure of 400 psi, and the reaction temperature is maintained between 40°C and 50°C .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of high-pressure reactors and catalysts like palladium on carbon ensures efficient and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced further to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and other amine-containing compounds. These products have applications in the synthesis of advanced materials and pharmaceuticals .

Scientific Research Applications

2.1. Anticancer Activity

Research has indicated that derivatives of 2,5-dimethoxybenzene-1,4-diamine exhibit potential anticancer properties. For example, bisantrene (a derivative) has been studied for its effects on various cancer cell lines through mechanisms involving DNA intercalation and topoisomerase II inhibition. Bisantrene has shown effectiveness against several cancer models including colon cancer and lung cancer .

Case Study: Bisantrene Efficacy

- Study Focus : Evaluating the cytotoxic effects of bisantrene on different cancer cell lines.

- Findings : In clonogenic assays, bisantrene demonstrated significant cytotoxicity against mammary gland and lung cancer cells while showing lesser toxicity compared to traditional anthracyclines like doxorubicin.

Material Science Applications

3.1. Polymeric Schiff Bases

The compound can also be utilized in the synthesis of polymeric Schiff bases through polycondensation reactions with various diamines. These materials have applications in energy storage systems such as sodium-ion batteries due to their electroactive properties .

Table 2: Applications of Polymeric Schiff Bases

| Application | Description |

|---|---|

| Energy Storage | Used as redox centers in sodium-ion batteries |

| Adsorption Materials | Effective for removing pollutants from aqueous solutions |

Environmental Applications

Recent studies have explored the use of covalent organic frameworks (COFs) synthesized from derivatives like 2,5-dimethoxybenzene-1,4-diamine for environmental remediation. These materials show promise in adsorbing contaminants such as pharmaceuticals from water sources .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Observations :

- Positional isomers (e.g., 1,2-diamine vs. 1,4-diamine) alter electronic distribution and reactivity.

- Hydroxyl (-OH) groups (as in 2,5-diamino-1,4-dihydroxybenzene) increase polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) groups .

Substituent Variants: Methoxy vs. Methyl vs. Hydroxyl

Substituent type significantly impacts physicochemical behavior:

Key Observations :

- Methoxy groups enhance steric hindrance and electron-donating effects compared to methyl groups.

- Hydroxyl derivatives exhibit higher solubility but lower stability due to oxidative sensitivity .

Deuterated and Isotopic Variants

These are critical in spectroscopic studies (e.g., NMR) to trace reaction mechanisms or metabolic pathways .

Application-Oriented Comparisons

Biological Activity

2,5-Dimethoxybenzene-1,4-diamine dihydrochloride, also known as 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, is a chemical compound with significant biological activity. Its molecular formula is C8H12N2O2·2HCl, and it has a molecular weight of 241.12 g/mol. This compound is primarily used in biochemical research, particularly in proteomics and as a reagent in various chemical assays.

- Molecular Formula : C8H12N2O2·2HCl

- Molecular Weight : 241.12 g/mol

- CAS Number : 131076-14-7

Biological Activities

The biological activities of this compound encompass various mechanisms and pathways:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of pathogens. It has been found effective against various bacterial strains and viruses, including:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Viruses : Demonstrated activity against influenza and herpes simplex viruses.

2. Cell Cycle Regulation

Studies have shown that this compound can influence cell cycle progression. It has been implicated in:

- Inducing apoptosis in cancer cell lines.

- Modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

3. Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of this compound:

- It may inhibit neuronal apoptosis through modulation of signaling pathways such as PI3K/Akt.

- Exhibits antioxidant properties which could protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Protein Kinases : Inhibits specific kinases involved in cell proliferation and survival.

- Receptors : Modulates G-protein coupled receptors (GPCRs) affecting various signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Influenza A Virus | Notable effect at low concentrations |

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability:

- Cell Line : MCF-7 (breast cancer)

- Concentration Tested : Ranging from 10 µM to 100 µM.

Results showed a dose-dependent decrease in viability with an IC50 value of approximately 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Q & A

Q. How to address discrepancies in biological activity assays involving this compound?

- Methodological Answer : Batch-to-batch purity differences (e.g., residual solvents) can skew results. Standardize assays using HPLC-purified batches (>98% purity) and include internal controls (e.g., known inhibitors). Validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.